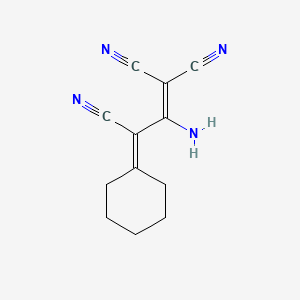![molecular formula C16H15BrN2O6 B11046395 ethyl {4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate](/img/structure/B11046395.png)
ethyl {4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate is a complex organic compound with a unique structure that includes a brominated phenoxy group, a nitro-oxazole moiety, and an ethyl acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate typically involves multiple steps:
Bromination: The starting material, 4-bromo-2-hydroxyacetophenone, is brominated using bromine in the presence of a suitable solvent like acetic acid.
Oxazole Formation: The brominated intermediate is then reacted with 3-methyl-4-nitro-1,2-oxazole in the presence of a base such as potassium carbonate to form the oxazole moiety.
Ethenylation: The resulting compound undergoes a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group.
Esterification: Finally, the phenoxy group is esterified with ethyl bromoacetate in the presence of a base like sodium hydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl {4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, sodium hydride, DMF (dimethylformamide).
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl {4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of ethyl {4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro-oxazole moiety is particularly important for its biological activity, as it can undergo redox reactions and form reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Ethyl {4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate can be compared with other similar compounds, such as:
Ethyl {4-chloro-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
Ethyl {4-bromo-2-[(E)-2-(3-methyl-4-amino-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate: Similar structure but with an amino group instead of a nitro group, which may affect its redox properties and interactions with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C16H15BrN2O6 |
|---|---|
Peso molecular |
411.20 g/mol |
Nombre IUPAC |
ethyl 2-[4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy]acetate |
InChI |
InChI=1S/C16H15BrN2O6/c1-3-23-15(20)9-24-13-7-5-12(17)8-11(13)4-6-14-16(19(21)22)10(2)18-25-14/h4-8H,3,9H2,1-2H3/b6-4+ |
Clave InChI |
YFHOJYKFOLCZLG-GQCTYLIASA-N |
SMILES isomérico |
CCOC(=O)COC1=C(C=C(C=C1)Br)/C=C/C2=C(C(=NO2)C)[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)COC1=C(C=C(C=C1)Br)C=CC2=C(C(=NO2)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046327.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11046336.png)
![4-[4-(Hexyloxy)phenyl]-2-oxo-2H-benzo[H]chromen-3-YL cyanide](/img/structure/B11046338.png)

![2,4-Diamino-10-(dimethylamino)-8,8-dimethyl-5-(4-methylphenyl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11046346.png)
![N-[(2-methylcyclohexyl)carbonyl]leucine](/img/structure/B11046347.png)
![propan-2-yl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate](/img/structure/B11046353.png)
![4-[(2-oxo-2H-chromen-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11046373.png)
![ethyl [3-(2,5-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B11046374.png)
![6-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11046380.png)

![5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine](/img/structure/B11046401.png)
![3-(2,5-difluorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046404.png)